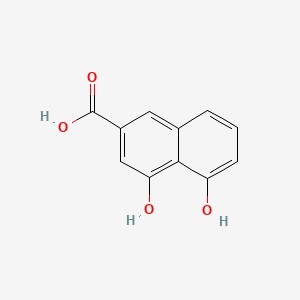

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is a white or slightly yellow solid with a distinctive aromatic odor. This compound is soluble in solvents such as acetone, chloroform, methanol, and ethanol .

Vorbereitungsmethoden

The preparation of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- typically involves chemical synthesis. One common method is the acid-catalyzed reaction of 2-naphthol with benzaldehyde to form 2-naphthyl-1,2-diphenylmethanone, which is then hydrolyzed under basic conditions to yield the target compound . This process involves the following steps:

Acid-Catalyzed Reaction: 2-naphthol reacts with benzaldehyde in the presence of an acid catalyst to form 2-naphthyl-1,2-diphenylmethanone.

Base-Catalyzed Hydrolysis: The intermediate product is then hydrolyzed using a base to produce 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-.

Analyse Chemischer Reaktionen

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo electrophilic substitution reactions, where hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has several scientific research applications:

Chemistry: It is used as a reagent and catalyst in organic synthesis.

Biology: It can be used in biochemical assays and studies involving enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- can be compared with other similar compounds such as:

2-Naphthoic acid: Similar in structure but lacks the hydroxy groups at positions 4 and 5.

1,4-Dihydroxy-2-naphthoic acid: Similar but with hydroxy groups at different positions.

2-Naphthaleneacetic acid: Contains an acetic acid group instead of a carboxylic acid group. The presence of hydroxy groups at specific positions in 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- makes it unique and influences its chemical reactivity and applications.

Biologische Aktivität

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- (commonly referred to as DHNA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

DHNA primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli, enhancing the organism's tolerance to organic solvents. This interaction leads to increased expression levels of the efflux pump, facilitating a better survival rate in hostile environments. Additionally, DHNA is involved in the menaquinone biosynthetic pathway , which is crucial for various microbial functions.

Biochemical Pathways

- Menaquinone Biosynthesis : DHNA serves as an intermediate in the menaquinone biosynthetic pathway across different microorganisms, highlighting its role in essential metabolic processes.

- Apoptosis Induction : Studies have shown that DHNA can induce apoptosis in human keratinocyte cell lines (HaCaT cells) through mechanisms such as DNA fragmentation and phosphatidylserine externalization. This suggests potential applications in treating conditions like psoriasis and certain cancers .

Anticancer Properties

Recent studies indicate that DHNA exhibits anti-cancer effects , particularly against prostate cancer cell lines. Pre-clinical data suggest that it may inhibit tumor growth and metastasis, positioning it as a candidate for further investigation in cancer therapeutics .

Table 1: Summary of Anticancer Effects of DHNA

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Prostate Cancer | Varies | Inhibition of growth and spread |

| HaCaT Cells | 30-120 | Induction of apoptosis |

Anti-inflammatory Activity

DHNA has been shown to bind to the aryl hydrocarbon receptor (AhR) , exhibiting anti-inflammatory properties. This activity has been confirmed through studies involving mouse colonic cells and human colon cancer cells, where DHNA significantly induced the expression of AhR-responsive genes .

Case Studies

- Apoptosis in Keratinocytes : A study demonstrated that treatment with DHNA resulted in increased apoptosis markers in HaCaT cells. The assessment included cell cycle analysis and DNA fragmentation assays, confirming its pro-apoptotic effects .

- Microbial Interactions : Research involving Propionibacterium freudenreichii showed enhanced production of DHNA under specific growth conditions, indicating its potential role in microbial metabolism and interactions within gut microbiota .

Pharmacokinetics

DHNA is recognized as a bacterial-derived metabolite with implications for pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles that are influenced by environmental factors such as solvent presence.

Eigenschaften

IUPAC Name |

4,5-dihydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACEHKQPSVTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.